3-(Benzyloxy)picolinaldehyde

Overview

Description

Synthesis of 4-benzylpyridines

The synthesis of 4-benzylpyridines has been significantly improved through a Pd-catalyzed C(sp3)-H arylation process. This method involves the reaction between 4-picoline and aryl halides, utilizing Pd(PPh3)4 as a catalyst and Cs2CO3 as a base. The efficiency of this synthesis is noteworthy as it does not require strong organometallic reagents, which are commonly used in other known methods. This advancement presents a more straightforward approach to synthesizing benzylated pyridine derivatives .

Novel Annulation and Ring Deconstruction Strategy

A novel synthetic strategy has been developed that combines annulation with ring deconstruction. This method employs an I2/FeCl3-promoted cascade reaction of aryl methyl ketones with 8-aminoquinolines to synthesize (E)-3-(2-acyl-1H-benzo[d]imidazol-4-yl)acrylaldehydes. The process reveals new reactivity for 8-aminoquinolines and offers a platform for the ring opening of unactivated N-heteroaromatic compounds. The key steps in this reaction are dual C(sp3)-H amination and C-N bond cleavage. Additionally, the resulting products can be further modified to produce pyrazole and isoxazole derivatives, demonstrating the method's versatility and potential applications in organic synthesis .

Synthesis and Application of 3-Picoline

The synthesis and application of 3-picoline have been extensively reviewed, highlighting various methods developed both domestically and internationally. These methods encompass a range of catalysis reactions involving different raw materials such as acrylaldehyde, ammonia, ethanol, methanal, ethanal, paraldehyde, urotropine, propanal, triallylamine, and 2-methylglutaronitrile. The synthesis using 2-methylglutaronitrile as a starting material is elaborated upon, indicating the breadth of research and development in the field of picoline synthesis. This comprehensive analysis underscores the importance of 3-picoline in various applications and its synthesis versatility .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure analysis of 3-(Benzyloxy)picolinaldehyde, the synthesis methods and reactions mentioned offer insights into the structural aspects of related compounds. For instance, the Pd-catalyzed C(sp3)-H arylation process and the I2/FeCl3-promoted cascade reaction both involve the formation and cleavage of bonds in N-heteroaromatic compounds, which are structurally related to this compound. These studies could provide a foundation for understanding the molecular structure of this compound by analogy.

Chemical Reactions Analysis

The chemical reactions described in the papers provide a glimpse into the reactivity of compounds similar to this compound. The Pd-catalyzed C(sp3)-H arylation and the dual C(sp3)-H amination/C-N bond cleavage are particularly relevant, as they involve transformations that could potentially be applied to this compound. These reactions highlight the potential for creating diverse derivatives and the importance of understanding the underlying mechanisms for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly discussed in the provided papers. However, the synthesis and application of 3-picoline suggest that the properties of picoline derivatives are of significant interest in various fields. The methods of synthesis can influence the physical and chemical properties of the resulting compounds, which is crucial for their application in different domains. Understanding these properties is essential for the practical use of this compound and related compounds.

Scientific Research Applications

Analytical Chemistry Applications

Chelation and Spectrophotometry : Picolinaldehyde derivatives, including 3-(Benzyloxy)picolinaldehyde, have been synthesized and utilized as analytical reagents. These compounds form colored chelates with metal ions and are used in spectrophotometric analyses (Otomo & Kodama, 1973); (Ariza, Pavón, & Pino, 1976).

Detection and Quantification : It has been used in the development of methods for the determination of various metal ions. For example, its applications in polarography for detecting picolinaldehyde in the presence of related compounds have been studied (Rosa, Mochón, & Pérez, 1985).

Organic Synthesis

Catalysis and Synthesis : The compound serves as a catalyst or intermediate in the synthesis of various organic molecules. This includes its use in reactions like amino acid dynamic kinetic resolution (Felten, Zhu, & Aron, 2010) and the formation of imidazo[1,5-a]pyridine N-heterocyclic carbene precursors (Hutt & Aron, 2011).

Intermediate in Pharmaceutical Synthesis : It has been used as an intermediate in the synthesis of pharmaceuticals and agrochemicals, highlighting its versatility in the field of organic chemistry (Verdelet, Mercey, Correa, Jean, & Renard, 2011).

Additional Applications

Environmental Applications : The compound has been examined in environmental contexts, such as in the study of biotransformations of benzene precursors (Matthews, Rossiter, Ribbons, Geary, Ryback, & Pryce, 1995).

Ligand in Coordination Chemistry : Its derivatives have been explored as ligands in the formation of metal complexes, which are important in fields like catalysis and material science (Wałęsa-Chorab, Gorczyński, Kubicki, Hnatejko, & Patroniak, 2012).

Mechanism of Action

Target of Action

It is known that similar compounds often interact with proteins or enzymes in the body, altering their function and leading to various physiological effects .

Mode of Action

It is likely that it interacts with its targets through a process known as nucleophilic substitution, where it replaces a group on the target molecule, thereby altering its function .

Biochemical Pathways

Similar compounds are known to affect various pathways, including those involved in cell signaling, metabolism, and gene expression . The compound’s effect on these pathways could lead to changes in cellular function and physiology.

Pharmacokinetics

Similar compounds are often well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

Based on its potential mode of action, it could alter the function of its target proteins or enzymes, leading to changes in cellular function and potentially contributing to various physiological effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(Benzyloxy)picolinaldehyde. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity. Additionally, the compound’s action can be influenced by the specific biological environment in which it is present, including the types of cells, the presence of other molecules, and the specific physiological conditions .

properties

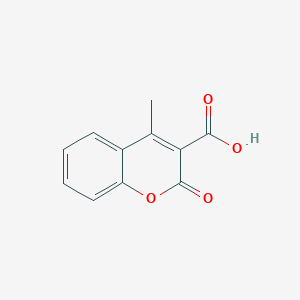

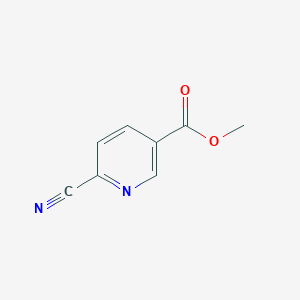

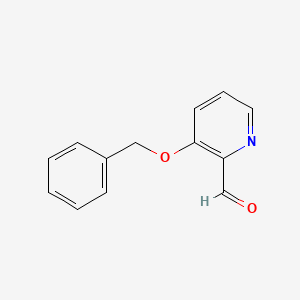

IUPAC Name |

3-phenylmethoxypyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-9-12-13(7-4-8-14-12)16-10-11-5-2-1-3-6-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLVNASPZUFUJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40538630 | |

| Record name | 3-(Benzyloxy)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

94454-57-6 | |

| Record name | 3-(Benzyloxy)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.